3H-Pyrrol-3-one
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Overview
Description
3H-Pyrrol-3-one is a heterocyclic compound that belongs to the pyrrole family. It is characterized by a five-membered ring containing one nitrogen atom and a carbonyl group at the third position. This compound is of significant interest due to its diverse biological activities and its presence in various natural products and synthetic derivatives .
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones.
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride, yielding N-substituted pyrroles.
Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity. The use of palladium and gold salts in ring-closure reactions and the aminolysis of chloroenaminines are also notable methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of pyrrolone N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, forming various N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are common reagents for substitution reactions.
Major Products:
Oxidation: Pyrrolone N-oxides.
Reduction: Dihydro-3H-pyrrol-3-one derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
3H-Pyrrol-3-one and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands for the design of metal complex nanocatalysts.
Biology: Exhibits pronounced anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial activities.
Industry: Used as flame retardants and in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 3H-Pyrrol-3-one involves its interaction with various molecular targets and pathways:
Anticancer Activity: It can inhibit protein kinases and topoisomerase II, leading to the suppression of cancer cell proliferation.
Antiviral Activity: Inhibits reverse transcriptase and cellular DNA polymerases, disrupting viral replication.
Antimalarial Activity: Interferes with the metabolic pathways of the malaria parasite.
Comparison with Similar Compounds
Pyrrole: A five-membered ring with one nitrogen atom, but without the carbonyl group at the third position.
Pyrrolidine: A saturated analog of pyrrole, lacking the aromaticity.
Uniqueness: 3H-Pyrrol-3-one is unique due to its carbonyl group at the third position, which significantly influences its reactivity and biological activity. This structural feature distinguishes it from other pyrrole derivatives and contributes to its diverse applications in various fields .
Properties
CAS No. |
38738-68-0 |
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Molecular Formula |
C4H3NO |
Molecular Weight |
81.07 g/mol |
IUPAC Name |
pyrrol-3-one |
InChI |
InChI=1S/C4H3NO/c6-4-1-2-5-3-4/h1-3H |
InChI Key |
INTJZENRAYCATA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC1=O |
Origin of Product |
United States |
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